2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester

Description

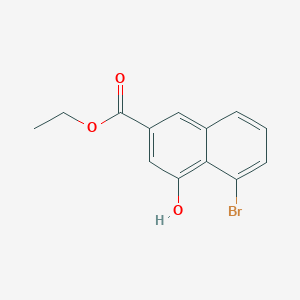

2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester is a halogenated aromatic ester characterized by a naphthalene backbone substituted with a bromine atom at position 5, a hydroxyl group at position 4, and an ethyl ester at the carboxylic acid position.

Properties

IUPAC Name |

ethyl 5-bromo-4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBJJINIVPNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of β-Naphthol Derivatives

The foundational step in synthesizing the target compound involves introducing bromine at position 5 of the naphthalene ring. β-Naphthol (2-naphthol) serves as a common starting material due to its commercial availability. Bromination of β-naphthol typically occurs at positions 1 and 6 under standard conditions (HBr/AcOH) due to the directing effects of the hydroxyl group. To achieve bromination at position 5, protective strategies are required:

-

Protection of the hydroxyl group : Acetylation or methylation of β-naphthol redirects electrophilic substitution to positions 3 and 7. Subsequent bromination in acetic acid with H₂SO₄ yields 5-bromo-2-acetoxynaphthalene.

-

Debromination and tin-mediated rearrangement : As demonstrated in EP0049616A1, dibrominated intermediates (e.g., 1,6-dibromo-2-naphthol) undergo tin-mediated reduction in hydrobromic acid to selectively remove bromine from position 1, yielding 6-bromo-2-naphthol. Adapting this method with positional adjustments could enable 5-bromo-4-hydroxy configurations.

Diazotization and Sandmeyer Reactions

Alternative routes from CN102321016A involve diazotization of aminonaphthalene derivatives followed by bromination. For example:

-

Nitration of 2-amino-5-bromo-4-methylpyridine yields nitro intermediates.

-

Reduction with iron powder in acetic acid produces 2-amino-5-bromo-4-methylpyridine.

-

Diazotization with NaNO₂/H₂SO₄ and subsequent hydrolysis introduces hydroxyl groups.

While developed for pyridine systems, this approach could be adapted for naphthalene by substituting starting materials and optimizing reaction conditions.

Carbonylation and Esterification Pathways

Palladium-Catalyzed Carbonylation

The direct introduction of the ethyl ester group via carbonylation is a cornerstone of EP0049616A1. Key steps include:

-

Reaction setup : A mixture of 6-bromo-2-naphthol, tetrabutyl ammonium iodide, triphenylphosphine, and bis(benzonitrile)palladous chloride in xylene reacts with carbon monoxide (260–500 psig) in the presence of aqueous NaOH.

-

Solvent role : Ethanol serves as both solvent and nucleophile, enabling in situ esterification to form 6-hydroxy-2-naphthoate. For the target compound, substituting 5-bromo-4-hydroxy-2-bromonaphthalene as the substrate in ethanol would yield the ethyl ester directly.

Optimization challenges :

Post-Carboxylation Esterification

When direct carbonylation fails, the carboxylic acid intermediate may be esterified separately:

-

Activation with CDI : As described in RSC methods, carboxylic acids react with N,N’-carbonyldiimidazole (CDI) to form acyl imidazolides, which subsequently react with ethanol to yield esters.

-

Acid-catalyzed esterification : Traditional Fischer esterification using H₂SO₄ or HCl in refluxing ethanol, though less efficient for sterically hindered naphthalenes.

Hydroxyl Group Introduction and Positioning

Oxidative Hydroxylation

The hydroxyl group at position 4 can be introduced via:

-

Demethylation : If a methoxy group is initially present at position 4, BBr₃ in dichloromethane selectively removes methyl groups.

-

Directed ortho-hydroxylation : Transition metal catalysts (e.g., Cu) enable hydroxylation adjacent to directing groups like esters or halogens.

Protecting Group Strategies

Temporary protection of the hydroxyl group at position 4 during bromination or carbonylation prevents undesired side reactions. For example:

-

Acetylation of 4-hydroxynaphthalene-2-carboxylic acid.

-

Bromination at position 5.

-

Deprotection under basic conditions (e.g., K₂CO₃/MeOH).

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 2-Naphthalenecarboxylic acid, 5-bromo-4-oxo-, ethyl ester.

Reduction: 2-Naphthalenemethanol, 5-bromo-4-hydroxy-.

Substitution: 2-Naphthalenecarboxylic acid, 5-methoxy-4-hydroxy-, ethyl ester or 2-Naphthalenecarboxylic acid, 5-cyano-4-hydroxy-, ethyl ester.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. For instance, it has been employed in the design and synthesis of GPR55 agonists, which are potential treatments for inflammatory and neuropathic pain, osteoporosis, and cancer . The synthesis involves the conversion of 6-bromo-2-naphthoate into other biologically active compounds through various chemical transformations.

Case Study: GPR55 Agonists

- Objective: Develop compounds targeting GPR55.

- Method: Utilization of 6-bromo-2-naphthoate as a starting material.

- Outcome: Successful synthesis of several derivatives with enhanced biological activity.

Agricultural Applications

2.1 Development of Agrochemicals

The ethyl ester derivative is also utilized in the development of agrochemicals. Its structure allows for modifications that enhance herbicidal and fungicidal properties. The synthesis process often involves bromination and subsequent esterification reactions to produce active ingredients in crop protection products .

Table 1: Agrochemical Derivatives from 6-Bromo-2-Naphthoate

| Compound Name | Activity Type | Application Area |

|---|---|---|

| 6-Bromo-2-naphthoic acid | Herbicide | Weed control |

| Ethyl 6-bromo-2-naphthoate | Fungicide | Fungal disease management |

Material Science

3.1 Synthesis of Polymers

In materials science, 2-naphthalenecarboxylic acid derivatives are used to synthesize polymers with enhanced thermal and mechanical properties. The incorporation of brominated naphthalene derivatives into polymer matrices can improve flame retardancy and stability under heat .

Case Study: Polymer Synthesis

- Objective: Create flame-retardant polymers.

- Method: Incorporation of 6-bromo-2-naphthoate into polycarbonate.

- Outcome: Development of a polymer with significantly improved fire resistance.

Analytical Chemistry

4.1 Chromatographic Applications

The compound is also useful in analytical chemistry as a standard for high-performance liquid chromatography (HPLC) methods. Its unique spectral properties allow for accurate quantification in complex mixtures .

Table 2: HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (80:20) |

| Detection Wavelength | 254 nm |

| Flow Rate | 1 mL/min |

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme efficiency.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule but differ in substituent positions, functional groups, or ester moieties:

Physicochemical Properties

- Solubility : The ethyl ester group in the target compound provides moderate hydrophobicity, intermediate between methyl esters (more polar) and bulkier esters. Bromine and hydroxyl groups further modulate solubility; bromine’s electron-withdrawing effect may reduce solubility in polar solvents compared to methoxy or acetyloxy analogues .

- Stability : The hydroxyl group at position 4 may increase susceptibility to oxidation, whereas bromine at position 5 enhances stability against electrophilic substitution compared to nitro-substituted derivatives .

- Acidity: The hydroxyl group (pKa ~10–12) is less acidic than nitro-phenolic analogues (pKa ~7–8) due to bromine’s weaker electron-withdrawing effect compared to nitro groups .

Key Research Findings

- Synthetic Accessibility: Ethyl esters are typically synthesized via esterification of carboxylic acids with ethanol, while bromination and hydroxylation positions depend on directing effects during synthesis. For example, bromine at position 5 suggests meta-directing influence during electrophilic substitution .

- Comparative Reactivity : Nitro-substituted analogues (e.g., 8-nitro derivative) exhibit higher reactivity in nucleophilic aromatic substitution compared to brominated counterparts, making them more versatile intermediates .

- Spectroscopic Differentiation: Mass spectrometry (e.g., monoisotopic mass 398.015 for brominated compounds) and NMR can distinguish substituent patterns. For instance, the hydroxyl proton in the target compound would resonate downfield (~δ 10–12 ppm) .

Biological Activity

2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester (CAS Number: 200351-75-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H11BrO3

- Molecular Weight : 295.13 g/mol

- Structure : The compound features a naphthalene ring substituted with a carboxylic acid and a bromine atom, which may influence its biological properties.

The biological activity of 2-naphthalenecarboxylic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. Notably, studies have indicated that compounds with similar structures can act as inhibitors of specific pathways involved in cancer progression and inflammation.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Recent research has highlighted the role of certain naphthalene derivatives in inhibiting VEGFR-2, a key player in angiogenesis. For instance, derivatives similar to 2-naphthalenecarboxylic acid have shown promising inhibitory effects on VEGFR-2 with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy where angiogenesis is a critical factor .

Anticancer Activity

Several studies have investigated the anticancer properties of naphthalene derivatives:

- A study found that naphthoquinone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

- In vitro assays demonstrated that related compounds possess selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

Antimicrobial Properties

Naphthalene derivatives have also been evaluated for antimicrobial activity. For example, certain structural analogs have shown effectiveness against bacterial strains, highlighting their potential use as antimicrobial agents .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester, and how can purity be optimized?

- Methodology : Synthesis typically involves bromination and esterification steps. For example, bromination of 4-hydroxy-2-naphthalenecarboxylic acid followed by esterification with ethanol under acidic catalysis. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted intermediates or bromination byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, focusing on bromine’s heavy atom effect for phase determination .

- Spectroscopy : UV-Vis (λmax in methanol for conjugation analysis), FTIR (C=O ester stretch at ~1720 cm⁻¹, O-H stretch at ~3400 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What are the key considerations for assessing acute toxicity in experimental models?

- Methodology : Follow standardized risk-of-bias protocols (e.g., Table C-7 in EPA guidelines):

- Randomize doses in animal studies (e.g., murine models) to avoid confounding.

- Use negative controls (e.g., vehicle-only groups) and measure endpoints like organ weight, histopathology, and serum biomarkers (e.g., ALT/AST for liver toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection)?

- Methodology :

- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in cell lines (e.g., SH-SY5Y for neuroprotection, HepG2 for cytotoxicity).

- Mechanistic profiling : Use RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., apoptosis vs. Nrf2-mediated oxidative stress responses) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Q. What experimental designs are optimal for studying metabolic stability and environmental persistence?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .

- Environmental fate : Use OECD 308 guidelines to assess hydrolysis (pH 4–9 buffers) and photodegradation (UV light exposure in aqueous/organic matrices) .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., cytochrome P450 3A4 or estrogen receptors). Validate with mutagenesis (e.g., key residue substitutions) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent screening : Test mixtures of ethanol, DMSO, and water via vapor diffusion.

- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during cryocooling.

- Heavy atom derivatives : Co-crystallize with iodine or selenium analogs for phasing .

Data Contradiction Analysis

Q. How should discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodology :

- Standardized conditions : Re-run NMR in deuterated DMSO or CDCl3 with internal TMS reference.

- Dynamic effects : Assess temperature-dependent NMR to identify tautomerism or rotational barriers (e.g., ester group conformation) .

Q. Why do toxicity studies in aquatic models yield conflicting EC50 values?

- Methodology :

- Standardize exposure protocols : Control water hardness, pH, and dissolved organic carbon.

- Endpoint harmonization : Compare LC50 (mortality) vs. EC50 (sublethal effects like enzyme inhibition) across studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.